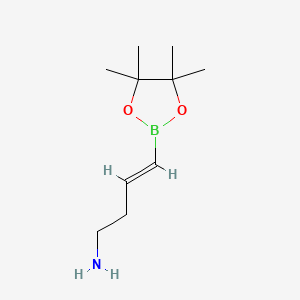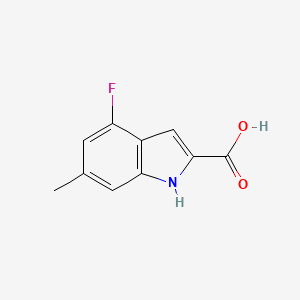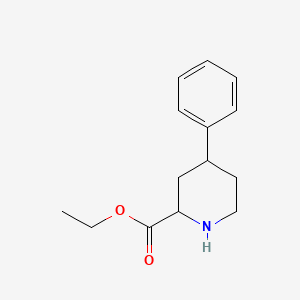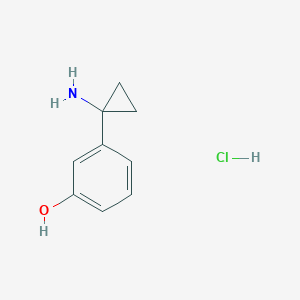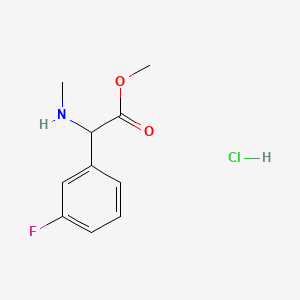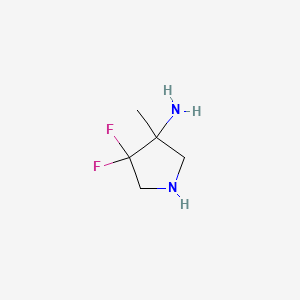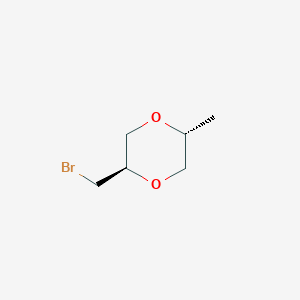
Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane is an organic compound that belongs to the class of dioxanes. It is characterized by the presence of a bromomethyl group and a methyl group attached to a 1,4-dioxane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane typically involves the bromination of a precursor compound. One common method is the bromination of 2-(hydroxymethyl)-5-methyl-1,4-dioxane using a brominating agent such as phosphorus tribromide or N-bromosuccinimide under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction parameters, leading to a more sustainable and scalable production method .
化学反应分析
Types of Reactions
Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the corresponding carboxylic acid.
科学研究应用
Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
相似化合物的比较
Similar Compounds
2-(Bromomethyl)-1,4-dioxane: Lacks the methyl group at the 5-position.
5-Methyl-1,4-dioxane: Lacks the bromomethyl group.
2-(Chloromethyl)-5-methyl-1,4-dioxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane is unique due to the presence of both the bromomethyl and methyl groups on the dioxane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
属性
分子式 |
C6H11BrO2 |
|---|---|
分子量 |
195.05 g/mol |
IUPAC 名称 |
(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane |
InChI |
InChI=1S/C6H11BrO2/c1-5-3-9-6(2-7)4-8-5/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI 键 |
DNRQFHFATWZXMP-RITPCOANSA-N |
手性 SMILES |
C[C@@H]1CO[C@H](CO1)CBr |
规范 SMILES |
CC1COC(CO1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


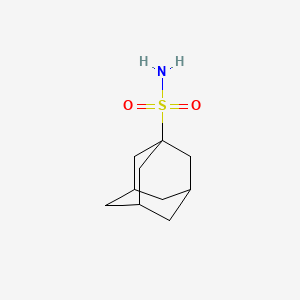

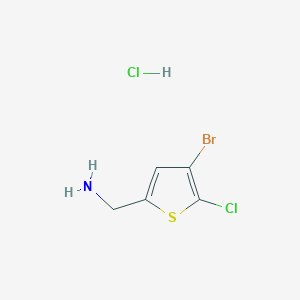
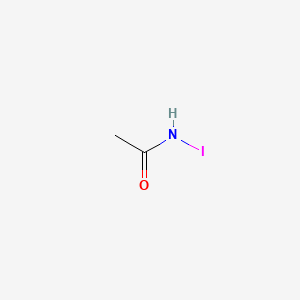
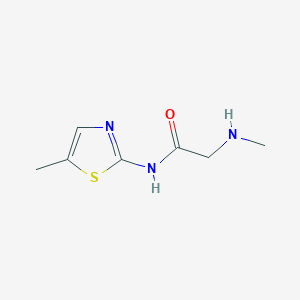

![Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate](/img/structure/B13506803.png)

